1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-nitrobenzyl)piperazine
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Overview
Description
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-nitrobenzyl)piperazine is a complex organic compound with a molecular formula of C28H31N3O8 This compound is characterized by the presence of a piperazine ring substituted with benzyloxy, methoxy, and nitrobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-nitrobenzyl)piperazine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a diol-diamine coupling reaction, often catalyzed by ruthenium (II) complexes under mild conditions.
Substitution Reactions: The benzyloxy and methoxy groups are introduced via nucleophilic substitution reactions.
Nitrobenzyl Group Addition: The nitrobenzyl group is typically added through nitration reactions, where the benzyl group is nitrated using nitric acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-nitrobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The benzyloxy and methoxy groups can be oxidized to form corresponding aldehydes or ketones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.
Major Products:
Oxidation: Formation of benzyloxybenzaldehyde and methoxybenzaldehyde.
Reduction: Formation of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-aminobenzyl)piperazine.
Substitution: Formation of various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-nitrobenzyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-nitrobenzyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyloxy and methoxy groups may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
1-[3-(Benzyloxy)-4-methoxybenzyl]piperazine: Lacks the nitrobenzyl group, making it less reactive in certain chemical reactions.
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3-nitrobenzyl)piperazine: Similar structure but with the nitro group in a different position, affecting its reactivity and biological activity.
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(ethylsulfonyl)piperazine: Contains an ethylsulfonyl group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness: 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-nitrobenzyl)piperazine is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and potential biological activities. The combination of benzyloxy, methoxy, and nitrobenzyl groups in a single molecule makes it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C26H29N3O4 |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C26H29N3O4/c1-32-25-12-11-22(17-26(25)33-20-21-7-3-2-4-8-21)18-27-13-15-28(16-14-27)19-23-9-5-6-10-24(23)29(30)31/h2-12,17H,13-16,18-20H2,1H3 |
InChI Key |
CCWVGYSJEMHWMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-])OCC4=CC=CC=C4 |
Origin of Product |
United States |
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